molecular formula C18H17N7O3 B2536056 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034281-75-7

1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2536056
CAS No.: 2034281-75-7
M. Wt: 379.38
InChI Key: KRBXKRMJVYQDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2). This compound demonstrates high efficacy in suppressing eIF4E phosphorylation on Ser209 , a key downstream event mediated by MNK activity that is crucial for the cap-dependent translation of oncogenic mRNAs. Its primary research value lies in probing the role of the MNK-eIF4E axis in oncogenesis, particularly in the context of hematological malignancies and solid tumors where this signaling pathway promotes cell proliferation, survival, and metastasis. By specifically inhibiting MNK function, this reagent enables researchers to investigate novel therapeutic strategies aimed at disrupting protein synthesis in cancer cells without globally shutting down translation. Furthermore, its application extends to immunological research, as MNK inhibition has been shown to modulate T-cell function and cytokine production, providing a tool for studying inflammation and immune-oncology. The compound's well-defined mechanism and cellular activity make it a critical pharmacological tool for validating MNK as a therapeutic target and for exploring combination therapies that can overcome resistance to conventional cancer treatments.

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-3-24-9-12(14(26)11-5-4-10(2)21-15(11)24)17(27)20-8-13-22-23-16-18(28)19-6-7-25(13)16/h4-7,9H,3,8H2,1-2H3,(H,19,28)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBXKRMJVYQDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex heterocyclic structure that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure

The compound can be structurally represented as follows:

C15H17N7O3\text{C}_{15}\text{H}_{17}\text{N}_{7}\text{O}_{3}

This structure incorporates various functional groups that contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The 1,2,4-triazole scaffold has been recognized for its broad-spectrum antifungal and antibacterial activities. For instance, derivatives containing the triazole moiety have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Antitubercular Activity

In a study focused on the synthesis of substituted derivatives for anti-tubercular activity, several compounds demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for the compound is limited, its structural similarity to active derivatives suggests potential efficacy in treating tuberculosis.

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. Compounds with similar naphthyridine structures have been explored for their role as inhibitors of various kinases and phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways . The presence of the triazole ring enhances interaction with these enzymes due to its ability to form hydrogen bonds and π-stacking interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The following table summarizes key structural features that influence its pharmacological properties:

Structural FeatureInfluence on Activity
Triazole moietyEnhances antimicrobial activity
Naphthyridine corePotential for enzyme inhibition
Hydroxy groupMay increase solubility and bioavailability
Alkyl substituentsAffect lipophilicity and cellular uptake

Study 1: Antimicrobial Efficacy

A recent investigation into triazole derivatives showed that compounds similar to our target exhibited significant antibacterial activity against multi-drug resistant strains. The study highlighted that modifications at the nitrogen positions of the triazole ring could enhance potency without increasing toxicity .

Study 2: Antitubercular Potential

In a comparative analysis of various naphthyridine derivatives against Mycobacterium tuberculosis, one derivative demonstrated an IC90 value of 40.32 μM, indicating its potential as a lead compound for further development . This suggests that our target compound may also possess similar antitubercular properties.

Scientific Research Applications

Overview

The compound 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule belonging to the class of naphthyridine derivatives. Its unique structure provides a basis for various biological activities, particularly in medicinal chemistry.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antibacterial Properties

Research indicates that compounds similar to this exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism typically involves the inhibition of bacterial cell growth and proliferation through interference with key biochemical pathways .

Anticancer Activity

The compound has been identified as a potential dual inhibitor of c-Met and VEGFR-2. These targets are critical in cancer progression and angiogenesis. Inhibition of these pathways can lead to reduced tumor growth and prevention of blood vessel formation, making this compound a promising candidate in oncology .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Involving hydrazinopyrazines and orthoesters.
  • Functionalization : Introducing various groups to enhance biological activity or solubility.

Industrial production may utilize automated reactors to optimize yield and reduce costs .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Study 1: Anticancer Efficacy

A study demonstrated that derivatives of naphthyridine significantly reduced cell viability in various cancer cell lines through apoptosis induction. The results indicated that the compound could serve as a lead for further development in cancer therapeutics .

Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of triazolo-pyrazine derivatives, showing effective inhibition against strains like Staphylococcus aureus and Escherichia coli. This underscores the potential application of the compound in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the 1,8-Naphthyridine Core

1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5a10)
  • Key Differences :
    • Position 1 : 4-Chlorobenzyl group (vs. ethyl in the target compound).
    • Position 3 : 4-Methylpiperazine carbonyl (vs. triazolo-pyrazine carboxamide).
  • The piperazine moiety improves aqueous solubility, contrasting with the target compound’s hydroxy-triazolo-pyrazine, which may reduce solubility but enhance target binding .
Ethyl 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylate (27)
  • Key Differences :
    • Position 3 : Ethyl ester (vs. carboxamide).
    • Position 7 : Piperazine linked to trifluoromethylphenyl (vs. methyl).
  • Implications :
    • The ethyl ester may act as a prodrug, improving oral bioavailability.
    • The CF3 group enhances metabolic stability compared to the target compound’s methyl group .

Modifications on the Triazolo-Pyrazine Moiety

1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
  • Key Differences :
    • Triazolo-Pyrazine : Methoxy substitution at position 6 (vs. 8-hydroxy in the target compound).
  • Implications :
    • Methoxy reduces polarity, increasing logP and possibly metabolic stability.
    • Loss of hydrogen-bonding capacity from the hydroxy group may weaken target interactions .
N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide (79)
  • Key Differences: Triazolo-Pyrazine: 8-Amino substitution (vs. 8-hydroxy).
  • Implications: The amino group introduces a positive charge at physiological pH, altering solubility and binding kinetics compared to the hydroxy group .

Functional Group Replacements

1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
  • Key Differences :
    • Linking Group : Oxadiazole ring (vs. triazolo-pyrazine).
  • Implications: Oxadiazole acts as a bioisostere for esters/amides, improving metabolic stability.

Pharmacological and Physicochemical Properties

Property Target Compound 5a10 Compound 27 Compound 14
Molecular Weight ~420 (estimated) 396.87 581.98 393.4
Key Substituents 8-OH-triazolo-pyrazine 4-Methylpiperazine CF3-phenyl 6-MeO-triazolo-pyridazine
logP (Estimated) ~2.1 ~3.0 ~4.2 ~2.5
Hydrogen-Bond Donors 2 (OH, NH) 1 (NH) 1 (NH) 1 (NH)
Synthetic Yield Not reported 55.10% 90% Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.